molecular formula C14H11N5O3 B11994553 2-(1H-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide

2-(1H-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide

Cat. No.: B11994553
M. Wt: 297.27 g/mol
InChI Key: FSLNTHRHOBKMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of benzotriazole derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The presence of both benzotriazole and nitrophenyl groups in its structure imparts unique chemical properties that make it suitable for diverse scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide typically involves the reaction of 1H-benzotriazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole ring is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(1H-benzotriazol-1-yl)-N-(2-aminophenyl)acetamide.

    Substitution: Various substituted benzotriazole derivatives.

    Oxidation: Corresponding oxides of the compound.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also act as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of materials with specific properties, such as UV stabilizers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can form coordination complexes with metal ions, while the nitrophenyl group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzotriazol-1-yl)-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.

    2-(1H-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.

    2-(1H-benzotriazol-1-yl)-N-(2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-(1H-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide is unique due to the presence of both benzotriazole and nitrophenyl groups, which impart distinct chemical properties. The nitrophenyl group enhances its potential as an antimicrobial agent, while the benzotriazole moiety allows for coordination with metal ions, making it suitable for various applications in chemistry and materials science.

Properties

Molecular Formula

C14H11N5O3

Molecular Weight

297.27 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C14H11N5O3/c20-14(15-10-5-1-4-8-13(10)19(21)22)9-18-12-7-3-2-6-11(12)16-17-18/h1-8H,9H2,(H,15,20)

InChI Key

FSLNTHRHOBKMIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC=C3[N+](=O)[O-]

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.